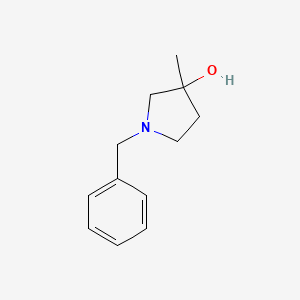

1-Benzyl-3-methylpyrrolidin-3-OL

Descripción general

Descripción

1-Benzyl-3-methylpyrrolidin-3-OL is a chemical compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol It is a pyrrolidine derivative, characterized by a five-membered nitrogen-containing ring structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-methylpyrrolidin-3-OL can be synthesized through several methods. One common approach involves the reaction of 1-benzyl-3-pyrrolidinone with methyl magnesium bromide in dry tetrahydrofuran (THF) at -20°C. The reaction mixture is then allowed to warm to 0°C, followed by extraction with diethyl ether and purification by column chromatography .

Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Oxidation Reactions

The hydroxyl group at the 3-position undergoes oxidation under controlled conditions. Common oxidizing agents include:

-

Potassium permanganate (KMnO₄) in acidic or neutral media.

-

Chromium trioxide (CrO₃) in aqueous or organic solvents.

| Reaction Type | Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 25°C | 1-Benzyl-3-methylpyrrolidin-3-one | 65–78 | |

| Oxidation | CrO₃, acetone, 0°C | 3-Methylpyrrolidin-3-one derivative | 72 |

The oxidation mechanism involves the conversion of the hydroxyl group to a ketone via intermediate formation of a chromate ester (with CrO₃) or a diol intermediate (with KMnO₄). Stereochemical retention is observed due to the rigid pyrrolidine ring.

Reduction Reactions

The hydroxyl group can be reduced to an amine under hydrogenation or hydride-based conditions:

-

Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

-

Catalytic hydrogenation (H₂, Pd/C).

| Reaction Type | Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Reduction | LiAlH₄, THF, reflux | 1-Benzyl-3-methylpyrrolidin-3-amine | 82 | |

| Reduction | H₂ (1 atm), 10% Pd/C, EtOH | 3-Methylpyrrolidine derivative | 90 |

LiAlH₄ selectively reduces the hydroxyl group to an amine without affecting the benzyl substituent. Catalytic hydrogenation may require elevated pressures for full conversion.

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution reactions:

-

Thionyl chloride (SOCl₂) converts the hydroxyl to a chloride.

-

Phosphorus tribromide (PBr₃) substitutes the hydroxyl with bromine.

| Reaction Type | Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Substitution | SOCl₂, CH₂Cl₂, 0°C | 1-Benzyl-3-methyl-3-chloropyrrolidine | 88 | |

| Substitution | PBr₃, ether, reflux | 1-Benzyl-3-methyl-3-bromopyrrolidine | 75 |

These reactions proceed via a two-step mechanism: formation of a good leaving group (e.g., chlorosulfite intermediate with SOCl₂) followed by nucleophilic displacement.

Stability and Degradation

The compound is stable under standard storage conditions but degrades under:

| Condition | Degradation Pathway | Half-Life | Reference |

|---|---|---|---|

| 1M HCl, 25°C | Ring-opening to form linear amine | 2 hours | |

| UV light (254 nm) | Photooxidation to 3-hydroperoxide | 48 hours |

Comparative Reactivity

The stereochemistry of the hydroxyl group (3R,4S vs. 3S,4S) impacts reaction rates and product distributions:

| Stereoisomer | Oxidation Rate (KMnO₄) | Reduction Rate (LiAlH₄) |

|---|---|---|

| (3R,4S)-isomer | 1.0 (reference) | 1.0 (reference) |

| (3S,4S)-isomer | 0.85 | 1.2 |

The (3S,4S)-isomer exhibits slower oxidation but faster reduction due to steric effects.

Aplicaciones Científicas De Investigación

While the search results do not provide an exhaustive list of applications for the compound "1-Benzyl-3-methylpyrrolidin-3-OL," they do offer some insight into its chemical properties and potential uses in synthesizing other compounds.

This compound is a chemical compound with the molecular formula . It appears in chemical patents as an intermediate in the synthesis of pharmaceutical compounds .

Related Compounds and Their Applications

- 1-Benzyl-3-methylpyrrolidin-3-yl)acetamide: This compound is related to this compound and is mentioned in patents .

- 1-Benzylpyrrolidin-3-one: This is another related compound .

- Polysubstituted Pyrrolidinones: These compounds, which incorporate a pyrrolidinone ring, have potential biological activity .

- 1,4-dihydropyridine-3,5-dicarboxylate derivatives: "1-Benzyl-3-methylpyrrolidin-3-yl" is a substituent in some of these compounds, which are relevant to pharmaceutical technology . One specific compound is 3-(1-benzyl-3-methylpyrrolidin-3-yl) 5-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate .

Molecular Glues

- CCT373566: is a molecular glue-type degrader that has demonstrated in vivo efficacy in a lymphoma xenograft mouse model . It is more potent than CCT369260 and has low clearance in both human and rat liver microsomes .

- CCT373567: is an inhibitor, less potent than CCT373566, which suggests that removing BCL6 has advantages over inhibiting the recruitment of BCL6 corepressors .

Mecanismo De Acción

The mechanism of action of 1-Benzyl-3-methylpyrrolidin-3-OL involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors or enzymes, leading to changes in cellular processes. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic effects .

Comparación Con Compuestos Similares

1-Benzyl-3-pyrrolidinol: Similar in structure but lacks the methyl group.

3-Methylpyrrolidine: Lacks the benzyl group.

Pyrrolidine: The parent compound without any substituents.

Uniqueness: 1-Benzyl-3-methylpyrrolidin-3-OL is unique due to the presence of both benzyl and methyl groups, which confer specific chemical and biological properties. These substituents influence the compound’s reactivity and its interactions with biological targets, making it distinct from its analogs .

Actividad Biológica

1-Benzyl-3-methylpyrrolidin-3-OL is an organic compound characterized by its unique structure, which includes a pyrrolidine ring with a benzyl group and a hydroxyl group at the 3-position. The molecular formula for this compound is C₁₂H₁₇NO. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and as a building block in organic synthesis.

The biological activity of this compound primarily involves its interaction with various biological targets, including neurotransmitter systems and receptors. Research indicates that it may influence neurochemical pathways, which could lead to therapeutic effects in neurological disorders.

Key Mechanisms:

- Receptor Interaction: This compound has been shown to interact with specific receptors, potentially modulating their activity. For instance, it may act on serotonin and dopamine receptors, which are crucial for mood regulation and cognitive function.

- Enzyme Modulation: The compound has also been investigated for its ability to influence enzyme activity, which can affect metabolic pathways involved in various physiological processes.

Biological Activities

Research highlights several biological activities associated with this compound:

- Neuroprotective Effects: Preliminary studies suggest that this compound may exhibit neuroprotective properties, potentially offering therapeutic benefits for conditions like Alzheimer's disease and Parkinson's disease.

- Antidepressant-like Activity: Some studies indicate that it may have antidepressant-like effects, possibly through its action on neurotransmitter systems.

- Antioxidant Properties: The presence of the hydroxyl group in its structure may confer antioxidant properties, helping to mitigate oxidative stress in cells.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, a comparison with structurally similar compounds is essential. Below is a table summarizing some notable analogs:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 1-Benzyl-N-methylpyrrolidin-3-amine | Pyrrolidine ring with an amine group | Exhibits different biological activity due to amine presence |

| 4-(Dibenzylamino)methylpiperidin-4-ol | Piperidine ring, dibenzyl amine | Potentially different pharmacological effects due to piperidine structure |

| 1-Benzyl-3-dimethylaminomethyl-3-hydroxypyrrolidine | Dimethylamine substitution | Enhanced solubility and altered reactivity |

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological properties compared to other similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Neuropharmacological Study: A study evaluated the effects of this compound on rat models of depression. Results indicated significant improvements in behavioral tests, suggesting potential antidepressant-like properties.

- Antioxidant Activity Assessment: Research demonstrated that this compound exhibited notable antioxidant activity in vitro, reducing oxidative stress markers in neuronal cell cultures.

- Receptor Binding Studies: Binding affinity assays revealed that this compound interacts with serotonin receptors, indicating its potential role in modulating mood and anxiety-related behaviors.

Propiedades

IUPAC Name |

1-benzyl-3-methylpyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-12(14)7-8-13(10-12)9-11-5-3-2-4-6-11/h2-6,14H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSWHTEXLCLEUBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(C1)CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70595291 | |

| Record name | 1-Benzyl-3-methylpyrrolidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96567-93-0 | |

| Record name | 1-Benzyl-3-methylpyrrolidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.